molecular formula C14H11N3O3S B5727881 2-nitro-N-(phenylcarbamothioyl)benzamide

2-nitro-N-(phenylcarbamothioyl)benzamide

Cat. No.: B5727881
M. Wt: 301.32 g/mol
InChI Key: YVWWTNUOCVXWCJ-UHFFFAOYSA-N
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Description

2-nitro-N-(phenylcarbamothioyl)benzamide is a thiourea derivative with a benzamide structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a nitro group, a phenylcarbamothioyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(phenylcarbamothioyl)benzamide typically involves the reaction between benzoyl chloride derivatives and N-phenylthiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: Benzoyl chloride is reacted with thiourea to form benzoyl isothiocyanate.

    Step 2: Benzoyl isothiocyanate is then treated with aniline derivatives to yield the final product, this compound.

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(phenylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced amines, and substituted benzamides. These products have significant applications in various chemical and pharmaceutical processes .

Scientific Research Applications

2-nitro-N-(phenylcarbamothioyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-N-(phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its potential use as an anticancer agent. The compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its effectiveness .

Comparison with Similar Compounds

Similar Compounds

  • N-(phenylcarbamothioyl)benzamide
  • N-(phenylcarbamothioyl)-4-bromobenzamide
  • N-(phenylcarbamothioyl)-4-fluorobenzamide

Uniqueness

2-nitro-N-(phenylcarbamothioyl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-nitro-N-(phenylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-13(11-8-4-5-9-12(11)17(19)20)16-14(21)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWWTNUOCVXWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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